3-Formylrifamycin SV O-(2-butenyl)oxime
Beschreibung
3-Formylrifamycin SV O-(2-butenyl)oxime is a semisynthetic derivative of rifamycin SV, a naturally occurring ansamycin antibiotic. Rifamycins are renowned for their bactericidal activity, primarily targeting bacterial RNA polymerase (RNAP) to inhibit transcription . The introduction of a formyl group at the C3 position of rifamycin SV enables further chemical modifications, such as oxime formation, to explore structure-activity relationships (SAR) and optimize pharmacological properties . The O-(2-butenyl)oxime substituent introduces an unsaturated alkyl chain, which may enhance lipophilicity and influence binding interactions with biological targets.
Eigenschaften
CAS-Nummer |
41887-54-1 |
|---|---|
Molekularformel |
C42H54N2O13 |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1 |
InChI-Schlüssel |
XYOBOMQKFBXUHF-BDRVZWLDSA-N |
Isomerische SMILES |
C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Kanonische SMILES |
CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Oxidation of 3-Aminomethylrifamycin-S Derivatives
- Starting Material : 3-Aminomethylrifamycin-S derivatives (e.g., Mannich bases).
- Reagents : Acid (e.g., acetic acid, HCl) in anhydrous or aqueous solvents (chloroform, carbon tetrachloride).
- Conditions : Room temperature, 2–24 hours.
- Mechanism : Acid-catalyzed hydrolysis of the Mannich base yields 3-formylrifamycin SV via tautomerization and elimination of the amine.
$$
\text{3-Aminomethylrifamycin-S} \xrightarrow{\text{H}^+} \text{3-Formylrifamycin SV} + \text{Amine}
$$
Advantages : Avoids oxidants (e.g., alkyl nitrites, MnO₂), minimizing over-oxidation byproducts.
Direct Oxidation of Rifampicin
- Starting Material : Rifampicin (C₃₈H₅₃N₃O₁₄).
- Reagents : Hydrochloric acid (35–37%) in water.
- Conditions : 55°C for 8 hours, followed by extraction with ethyl acetate.
- Yield : 95% after purification.
Oximation of 3-Formylrifamycin SV
The formyl group undergoes condensation with hydroxylamine-O-(2-butenyl) to form the oxime.
Standard Oximation Protocol
- Reagents : Hydroxylamine-O-(2-butenyl) hydrochloride, methanol, sodium acetate buffer (pH 4.5–5.5).
- Conditions : 25–30°C, 4–6 hours.
- Mechanism : Nucleophilic addition of the hydroxylamine to the aldehyde, followed by dehydration.
$$
\text{3-Formylrifamycin SV} + \text{NH}2O-(2\text{-butenyl}) \rightarrow \text{3-Formylrifamycin SV O-(2-butenyl)oxime} + \text{H}2\text{O}
$$
Key Considerations :
One-Pot Synthesis from Rifamycin S
- Mannich Reaction : Rifamycin S reacts with formaldehyde and a secondary amine to form a 3-aminomethylrifamycin-S derivative.
- In Situ Hydrolysis : Acid treatment directly generates 3-formylrifamycin SV.
- Oximation : Addition of hydroxylamine-O-(2-butenyl) without intermediate isolation.
Yield : 80–85% overall.
Purification and Characterization
Isolation Techniques
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₄₃H₅₇N₂O₁₄ |
| Molecular Weight | 841.91 g/mol |
| Melting Point | 180–182°C (decomposes) |
| UV-Vis (λₘₐₓ in MeOH) | 304 nm, 425 nm |
| IR (ν, cm⁻¹) | 1680 (C=O), 1620 (C=N-O) |
Comparative Analysis of Methods
Challenges and Optimization
- Byproduct Formation : Over-oxidation to rifamycin S quinone is mitigated by avoiding strong oxidants.
- Steric Hindrance : Bulky 2-butenyl group necessitates prolonged reaction times; microwave-assisted synthesis reduces duration by 50%.
- Solubility Issues : Use of polar aprotic solvents (e.g., DMF) enhances reactant miscibility.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxime derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .
Medicine: Medically, 3-Formylrifamycin SV O-(2-butenyl)oxime is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .
Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .
Wirkmechanismus
3-Formylrifamycin SV O-(2-butenyl)oxime exerts its effects by inhibiting bacterial RNA polymerase, an enzyme crucial for bacterial RNA synthesis. By binding to the DNA-dependent RNA polymerase, it prevents the transcription of bacterial DNA into RNA, thereby inhibiting bacterial growth and replication . This mechanism is similar to other rifamycin derivatives but with enhanced efficacy due to its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 3-formylrifamycin SV O-(2-butenyl)oxime with analogous derivatives:
<sup>a</sup>XlogP: Calculated octanol-water partition coefficient (lipophilicity). <sup>b</sup>CCS: Collision cross-section (predicts membrane permeability). <sup>c</sup>Molecular formula inferred from substituent structure and parent compound (3-formylrifamycin SV: C39H47NO12). <sup>d</sup>Estimated based on substituent mass (2-butenyl: C4H7). <sup>e</sup>Predicted higher lipophilicity than hydroxyhexyl derivatives due to unsaturated alkyl chain. <sup>f</sup>Hydrogen bonding parameters assumed similar to structurally related derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
